molecular formula C14H11N B188600 2-Phenylindole CAS No. 948-65-2

2-Phenylindole

Cat. No. B188600
CAS RN: 948-65-2
M. Wt: 193.24 g/mol
InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
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Description

2-Phenylindole is an organic compound . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . This chemical is used as a stabilizer in PVC-plastic products. It is used to make herbicides and is widely used in making perfumes and dyes .


Synthesis Analysis

2-Phenylindole is prepared by condensing phenylhydrazine and acetophenone, and then closing the ring in the presence of zinc chloride . Alternatively, it can be prepared by heating bromoacetophenone with excess aniline, or heating N-(2-methylphenyl)benzamide and sodium ethoxide at 360-380℃ in isolation from air .


Molecular Structure Analysis

The molecular formula of 2-Phenylindole is C14H11N . The structure of 2-Phenylindole includes a pyrrole ring fused to a benzene ring .


Chemical Reactions Analysis

2-Phenylindole is used as a reactant for the preparation of various compounds. It is used in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also used in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, organic light emitting diodes (OLEDs), anti-inflammatory agents, potential cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors, agents for cancer and malaria therapy, antifungal and antibacterial agents, and fluorescent probes .


Physical And Chemical Properties Analysis

2-Phenylindole has a molar mass of 193.249 g·mol−1 . It has a melting point of 188-190 °C and a boiling point of 250 °C/10 mmHg . It is a powder in form and its color ranges from off-white to beige or slightly green .

Scientific Research Applications

Fluorescence Microscopy

2-Phenylindole is used in the field of cell biology . It is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA . It is excited by the violet (405 nm) laser line and is commonly used as a nuclear counterstain in fluorescence microscopy . Because of its high affinity for DNA, it is also frequently used for counting cells, measuring apoptosis, sorting cells based on DNA content, and as a nuclear segmentation tool in high-content imaging analysis .

Anticancer Research

2-Phenylindole derivatives have been synthesized and screened against murine melanoma, human lung and breast cancer cell lines . The results highlighted that 2-phenylindole derivatives are promising anticancer agents in case of melanoma and lung cancer along with the breast cancer . Molecular docking analyses with possible targets for melanoma (NEDD4-1) and lung cancer (EGFR) were also performed to understand specific interactions of 2-phenylindole derivatives with the amino acid residues of the receptors .

Organic Light Emitting Diodes (OLEDs)

2-Phenylindole is a reactant for the preparation of organic light emitting diodes (OLEDs) . OLEDs are used in the field of electronics and display technology .

Anti-Inflammatory Agents

2-Phenylindole is used in the synthesis of anti-inflammatory agents . These agents are used in the field of pharmaceuticals and medicine .

Antibacterial and Antifungal Agents

2-Phenylindole is used in the synthesis of antibacterial and antifungal agents . These agents are used in the field of pharmaceuticals and medicine .

Fluorescent Probes

2-Phenylindole is used in the synthesis of fluorescent probes . These probes are used in the field of biochemistry and molecular biology .

Selective Estrogen Receptor Modulators (SERMs)

2-Phenylindole is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 (the major metabolite of zindoxifene) . These compounds are used in the field of pharmaceuticals and medicine .

Synthesis of Oxopyrrolidine Analogs

2-Phenylindole is used in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . These analogs are used in the field of organic chemistry .

Tryptophan Dioxygenase Inhibitors

2-Phenylindole is used in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are used in the field of biochemistry and molecular biology .

One-Pot Synthesis of 2-Substituted Indole Derivatives

2-Phenylindoles were prepared by heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild conditions in a one-pot reaction catalyzed by Pd (PPh3)2Cl2 . This method is used in the field of organic synthesis .

Nonsteroidal Selective Estrogen Receptor Modulators (SERMs)

2-Phenylindole is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 (the major metabolite of zindoxifene) . These compounds are used in the field of pharmaceuticals and medicine .

Antiestrogen Agents

2-Phenylindole derivatives can bind with the estrogen receptor as well as microtubule receptors in case of estrogen-sensitive breast cancer and metastatic breast cancer . These agents are used in the field of pharmaceuticals and medicine .

5-H-T 2A Antagonists

The 2-aryl indole moiety is present in diverse biologically active molecules displaying 5-H-T 2A antagonist properties . These compounds are used in the field of pharmaceuticals and medicine .

Cytoxic Agents

The 2-aryl indole moiety is present in diverse biologically active molecules displaying cytoxic properties . These compounds are used in the field of pharmaceuticals and medicine .

Safety And Hazards

2-Phenylindole is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-phenyl-1H-indole
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InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLJCACIRKBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63467-59-4 (potassium salt)
Record name alpha-Phenylindole
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DSSTOX Substance ID

DTXSID8061343
Record name 2-Phenyl-1H-indole
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Molecular Weight

193.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1H-Indole, 2-phenyl-
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Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085424
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Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenylindole

CAS RN

948-65-2
Record name 2-Phenylindole
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Record name alpha-Phenylindole
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Record name 2-Phenylindole
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Record name 1H-Indole, 2-phenyl-
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Record name 2-Phenyl-1H-indole
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Record name 2-PHENYLINDOLE
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Synthesis routes and methods I

Procedure details

To a boiling mixture of in-anisidine (1.56 ml, 20.0 minol) and N,N-dimethylaniline (3.5 ml) was added 2-bromo-4-methoxyacetophenone (1.37 g in EtOAc, 6.00 mmol) slowly by syringe. After addition, the mixture was kept at 170° C. for 1 hour. The reaction mixture was cooled to room temperature and a dark colored solid was formed. EtOAc was added along with HCI (2 N). The aqueous layer was extracted with EtOAc several times. The combined organic layers were washed with brine, and dried over MgSO4. Solvent was removed under the reduced pressure to afford a dark brown colored solid. Purification by recrystallization in EtOH afforded indole 31 as a white crystallinc material.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[PdCl(π-allyl)]2 (15.6 mg, 0.1 mol %) and cBRIDP (60.2 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (11 mL) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Indole (5.0 g, 42.7 mmol, 1.0 equivalent) and dehydrated toluene (55 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. To the mixture was added a THF solution of tert-butylmagnesium chloride (tBuMgCl) (1.02 mol/L, 46.0 mL, 47.0 mmol, 1.1 equivalents) (containing 42.0 mL of THF) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 15° C. or lower. Subsequently, to the solution were added chlorobenzene (4.8 mL, 47.0 mmol, 1.1 equivalents) and the catalyst solution (11 mL) successively, and the solution was stirred for 15 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (30 mL) and the aqueous layer was separated off. The organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene) to afford 7.9 g of phenylindole as a viscous oil.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
15.6 mg
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step Six
Quantity
60.2 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Yield
96%

Synthesis routes and methods III

Procedure details

The general procedure was used to convert phenylacetylene and 2-iodoaniline to the title product. Purification by flash chromatography gave the analytically pure product as a white solid (92% yield). 1H NMR (300 MHz, DMSO) δ 11.54 (s, 1H), 7.86-7.84 (d, J=7.15, 2H), 7.53-7.50 (d, J=7.72, 1H), 7.45-7.40 (t, J=7.72, 3H), 7.30-7.25 (t, J=7.34, 1H), 7.01-6.96 (t, J=6.97, 1H), 6.87 (s, 1H). 13C NMR (75 MHz, DMSO) δ 138.48, 138.01, 133.09, 132.43, 132.30, 129.76, 129.25, 128.24, 125.84, 122.44, 120.93, 120.24, 112.18, 99.55. Anal. Calcd. for C14H11N: C, 87.01; H, 5.74; N, 7.25. Found C, 86.87; H, 5.72; N, 6.99. m.p.: 183-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177,000
Citations
J Kapuściński, W Szer - Nucleic acids research, 1979 - academic.oup.com
4′, 6-Diamidine-2-phenylindole forms fluorescent complexes with synthetic DNA duplexes containing AT, AU and IC base pairs; no fluorescent complexes were observed with …
Number of citations: 168 academic.oup.com
AA Toropov, AP Toropova - Anticancer Research, 2018 - ar.iiarjournals.org
… Materials and Methods: A QSAR model for the anticancer activity of 2-phenylindole derivatives was built using the Index of Ideality of Correlation (IIC), which is a new criterion for …
Number of citations: 28 ar.iiarjournals.org
S Suzen, P Bozkaya, T Coban… - Journal of Enzyme …, 2006 - Taylor & Francis
Full article: Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin Skip to …
Number of citations: 91 www.tandfonline.com
P Wu, J Zhao, X Shen, X Liang, C He, L Yin, F Xu… - Bioorganic …, 2023 - Elsevier
… As a special subset of indole compounds, 2-phenylindole seems to be one of most … (AI) technology in discovery of new 2-phenylindole compounds in a broader prospect. This review will …
Number of citations: 3 www.sciencedirect.com
J Portugal, MJ Waring - Biochimica et Biophysica Acta (BBA)-Gene …, 1988 - Elsevier
DNA binding sites for the minor groove-binding ligands DAPI (4′,6-diamidine-2-phenylindole) and Hoechst 33258 (bisbenzimide) have been analysed using DNAase I and …
Number of citations: 306 www.sciencedirect.com
D Gérard-Monnier, I Erdelmeier… - Chemical research in …, 1998 - ACS Publications
… 1-Methyl-2-phenylindole was selected as the optimal reagent, because of its fast reaction … Accordingly, we describe the use of 1-methyl-2-phenylindole for the colorimetric measurement …
Number of citations: 554 pubs.acs.org
M Kubista, B Aakerman, B Norden - Biochemistry, 1987 - ACS Publications
… Goteborg, Sweden Received October 2, 1986; Revised Manuscript Received February 18, 1987 abstract: We have examined the interaction between 4,, 6-diamidino-2-phenylindole (…
Number of citations: 324 pubs.acs.org
D Bonne, C Heusele, C Simon, D Pantaloni - Journal of Biological …, 1985 - Elsevier
A new fluorophor for tubulin which has permitted the monitoring of microtubule assembly in vitro is reported. DAPI (4',6-diamidino-2-phenylindole), a fluorophor already known as a DNA …
Number of citations: 291 www.sciencedirect.com
MNM Yousif, HAR Hussein, NM Yousif… - Journal of Applied …, 2019 - japsonline.com
… Furthermore, a number of 2-phenylindole derivatives are … inhibition effect of 2-phenylindole glycosides was studied (Shi … of 2-thioxoimidazolyl ring to 2-phenylindole system resulted in …
Number of citations: 24 japsonline.com
D Řeha, M Kabelác, F Ryjácek, J Šponer… - Journal of the …, 2002 - ACS Publications
Properties of isolated intercalators (ethidium (E), daunomycin (D), ellipticine (EL), and 4,6‘-diaminide-2-phenylindole (DAPI)) and their stacking interactions with adenine···thymine (AT) …
Number of citations: 375 pubs.acs.org

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